

(Rac)-IBT6A solubility and preparation for experiments

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Compound of Interest

Compound Name: (Rac)-IBT6A

Cat. No.: B560023

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Application Notes and Protocols for (Rac)-IBT6A For Researchers, Scientists, and Drug Development Professionals

(Rac)-IBT6A is a racemic mixture of IBT6A, an impurity found in preparations of the Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1][2][3] Like Ibrutinib, **(Rac)-IBT6A** is also an inhibitor of Btk, a key enzyme in the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation, differentiation, and survival.[4][5][6] These notes provide detailed information on the solubility of **(Rac)-IBT6A** and protocols for its preparation and use in experimental settings.

Data Presentation

Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₂₂ N ₆ O	[1]
Molecular Weight	386.45 g/mol	[1]
CAS Number	1412418-47-3	

Solubility of (Rac)-IBT6A

In Vitro Solubility

Solvent	Concentration	Comments	Source(s)
DMSO	≥ 50 mg/mL (129.38 mM)	Ultrasonic treatment and warming to 60°C may be required. Use freshly opened, hygroscopic DMSO for best results.	[4][7]
DMSO	45 mg/mL (116.44 mM)	Ultrasonic treatment may be needed.	[6]
DMSO	25 mg/mL (64.69 mM)	Sonication is recommended.	[4]
Ethanol	20 mg/mL	[8]	
Water	Insoluble	[8]	

In Vivo Formulation Solubility

Formulation	Concentration	Appearance	Source(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1.67 mg/mL (4.32 mM)	Clear Solution	[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 1.67 mg/mL (4.32 mM)	Clear Solution	[5]
10% DMSO, 90% Corn Oil	≥ 1.67 mg/mL (4.32 mM)	Clear Solution	[5]

Experimental Protocols

Protocol 1: Preparation of (Rac)-IBT6A Stock Solutions for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of **(Rac)-IBT6A** for use in cell-based assays.

Materials:

- **(Rac)-IBT6A** powder
- Anhydrous/low-moisture DMSO
- Sterile microcentrifuge tubes or vials
- Ultrasonic bath

Procedure:

- Weigh the desired amount of **(Rac)-IBT6A** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of **(Rac)-IBT6A**).
- To aid dissolution, sonicate the solution in an ultrasonic bath. Gentle warming to 60°C can also be applied if necessary.[\[4\]](#)[\[7\]](#)
- Visually inspect the solution to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[\[8\]](#)

Protocol 2: In Vitro Btk Kinase Inhibition Assay

This protocol provides a general method to determine the half-maximal inhibitory concentration (IC₅₀) of **(Rac)-IBT6A** against Btk using a luminescence-based assay that quantifies ADP production.

Materials:

- Recombinant Btk enzyme

- Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μM DTT)[9]
- Btk substrate (e.g., poly(Glu, Tyr) 4:1)
- ATP
- **(Rac)-IBT6A** stock solution (from Protocol 1)
- ADP-Glo™ Kinase Assay Kit or similar
- 96-well or 384-well plates suitable for luminescence readings
- Luminometer

Procedure:

- Prepare serial dilutions of **(Rac)-IBT6A** in kinase buffer.
- In a multi-well plate, add the kinase buffer, recombinant Btk enzyme, and the substrate.
- Add the serially diluted **(Rac)-IBT6A** or a vehicle control (DMSO) to the appropriate wells.
- Initiate the kinase reaction by adding ATP to all wells.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[1]
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- Plot the luminescence signal against the inhibitor concentration and use a suitable data analysis software to calculate the IC₅₀ value.

Protocol 3: Cell-Based Assay for Btk Pathway Inhibition - Phospho-PLCy2 Western Blot

This protocol assesses the ability of **(Rac)-IBT6A** to inhibit Btk signaling in a cellular context by measuring the phosphorylation of its direct downstream target, PLCy2.

Materials:

- B-cell lymphoma cell line (e.g., TMD8)
- Complete cell culture medium
- **(Rac)-IBT6A** stock solution (from Protocol 1)
- BCR stimulating agent (e.g., anti-IgM antibody)
- Cell lysis buffer
- Protein concentration assay kit
- SDS-PAGE gels and Western blot apparatus
- Primary antibodies: anti-phospho-PLCy2 (Tyr1217), anti-total-PLCy2, and a loading control (e.g., anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system for Western blots

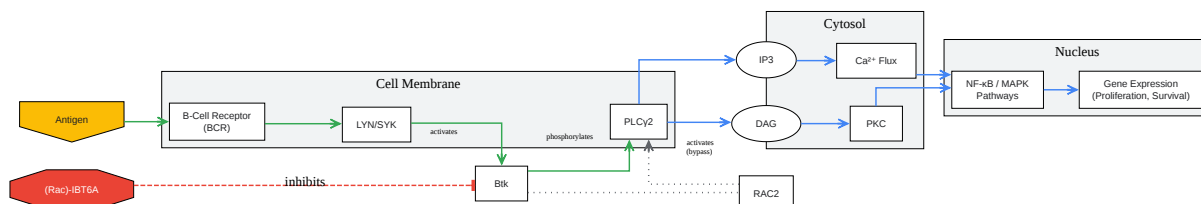
Procedure:

- Seed the B-cell lymphoma cells in a multi-well plate and culture overnight.
- Treat the cells with various concentrations of **(Rac)-IBT6A** or vehicle control for a predetermined time (e.g., 1-2 hours).
- Stimulate the B-cell receptor pathway by adding a stimulating agent (e.g., anti-IgM) for a short period (e.g., 10-15 minutes).
- Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
- Determine the protein concentration of each lysate.

- Perform SDS-PAGE and Western blotting with the cell lysates.
- Probe the membrane with primary antibodies against phospho-PLC γ 2, total PLC γ 2, and a loading control.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the effect of **(Rac)-IBT6A** on PLC γ 2 phosphorylation.

Visualizations

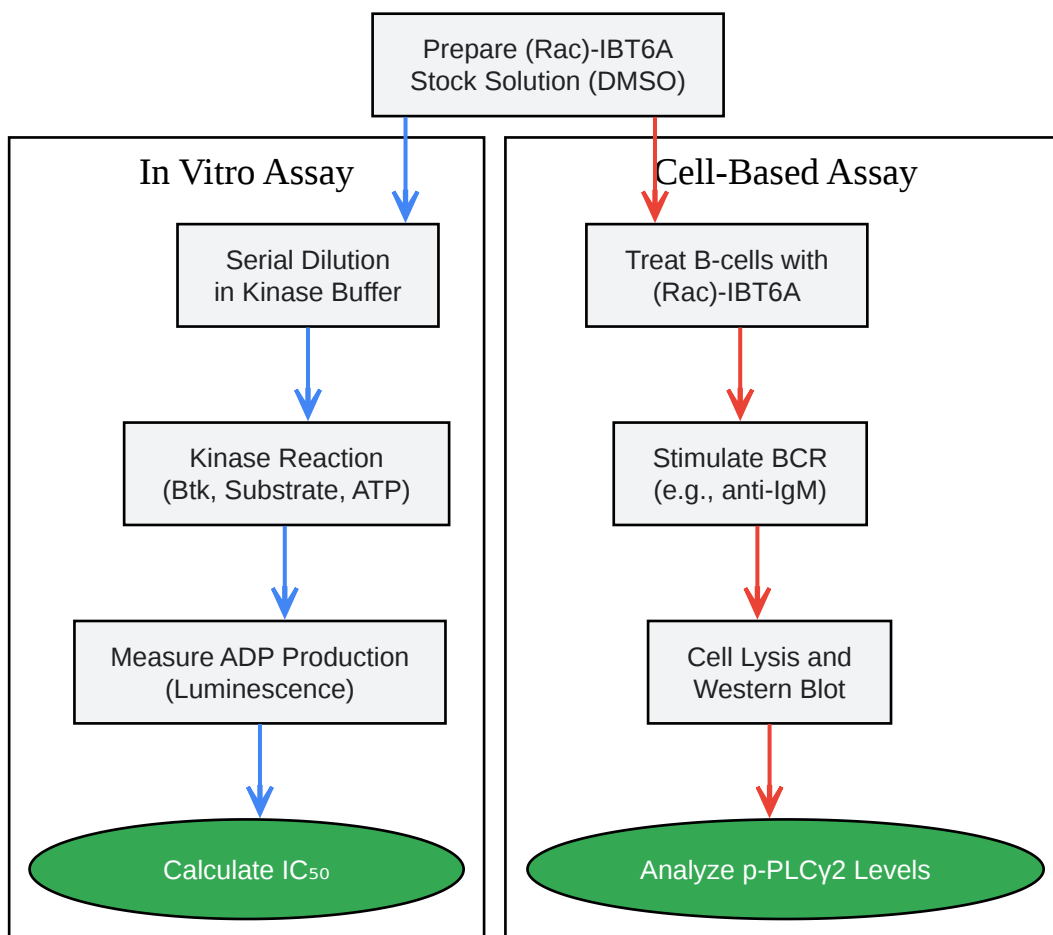
Btk Signaling Pathway and Point of Inhibition



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Caption: Btk signaling pathway and the inhibitory action of **(Rac)-IBT6A**.

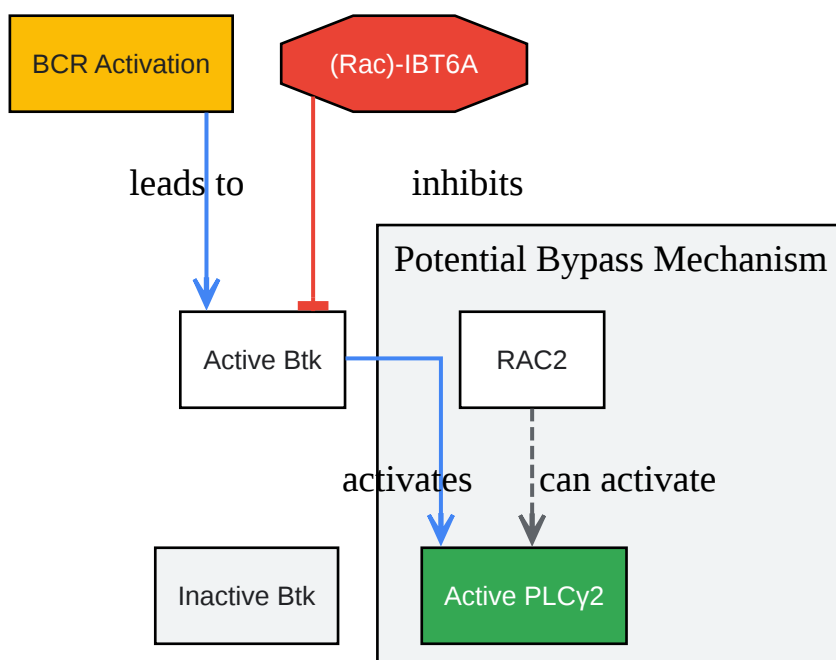
Experimental Workflow for Assessing (Rac)-IBT6A Activity



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Caption: Workflow for evaluating **(Rac)-IBT6A**'s inhibitory effects.

Logical Relationship of Btk, PLCy2, and Rac2 in BCR Signaling



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Caption: Btk, PLCy2, and Rac2 interplay in BCR signaling.

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